6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Overview
Description
“1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dibutylamino)-” is a chemical compound with the CAS Number: 92521-64-7 . It has a molecular weight of 240.31 . The compound is also known as "6-(DIBUTYLAMINO)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DIONE" .
Molecular Structure Analysis
The Inchi Code for this compound is "1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)" . The InChI key is "YLDUVFYDTIBKCT-UHFFFAOYSA-N" .Scientific Research Applications
Synthesis of Novel Organic Compounds
Triazine derivatives serve as core structures for synthesizing a variety of novel organic compounds with potential biological and industrial applications. For instance, Abdel‐Aziz et al. (2008) demonstrated the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, exhibiting moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antimicrobial Activities
The search for new antimicrobial agents is a critical area of research, where triazine derivatives have shown promising results. Desai et al. (2008) explored the synthesis of dithiocarbamate derivatives of s-triazines, which were evaluated for their antibacterial and antifungal activities, demonstrating the potential of triazine compounds in developing new antimicrobial agents (Desai et al., 2008).
Environmental Applications
Triazine derivatives are also significant in environmental applications, particularly in the development of antifouling agents and the study of pesticide degradation. Gough et al. (1994) conducted a survey of southern England coastal waters for the s-triazine antifouling compound irgarol 1051, highlighting the environmental presence and implications of triazine-based compounds (Gough et al., 1994).
Chemical Reactions and Electrochemical Studies
The electrochemical behavior of triazine derivatives provides insights into their chemical properties and reactions. Ortiz et al. (2001) presented studies on the electroreduction of s-triazine derivatives, which are important for understanding the chemical reactions involving triazine compounds in various environments (Ortiz et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGHAZCSMVIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067478 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29529-99-5 | |
Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29529-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029529995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol?
A1: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, they describe the synthesis and characterization of various derivatives and complexes. The structure consists of a triazine ring with two thiol groups, a dibutylamino group at the 6-position, and two potential sites for deprotonation, making it a versatile ligand. [1, 2, 3, 4, 5, 6, 7, 8, 9]
Q2: How does this compound interact with metals?
A2: This compound acts as a ligand, coordinating with various metals. Studies demonstrate its interaction with triorganotin(IV) moieties, forming complexes with different structures depending on the specific organotin compound. For example, it forms monomers with trimethyltin and triphenyltin, while a helical chain structure is observed with trimethyltin under certain conditions. [1] These interactions highlight its potential in coordination chemistry and materials science.
Q3: What are the applications of this compound in material science?
A3: This compound has shown promise as a crosslinking agent in polymer modification. Studies demonstrate its effectiveness in crosslinking poly(vinyl chloride) (PVC) to create foams and sheets with enhanced thermal stability and mechanical properties. [4, 5] Its ability to crosslink chlorinated poly(dimethylsiloxane) (C-PDMS)/PVC blends has also been explored. [7]
Q4: What is known about the polymerization of this compound?
A4: Research indicates that this compound can undergo evaporation polymerization on iron plates. This process is influenced by factors like adsorbed gases on the iron surface and the presence of iron oxide compounds, particularly those with higher O/Fe ratios. [8] The hydroxyl groups and water molecules associated with these oxides play a crucial role in the polymerization mechanism.
Q5: Has this compound been used in the development of optoelectrical materials?
A5: Yes, studies have explored its use in creating atomically precise gold nanoclusters. By reacting this compound with gold precursors and using a specific reduction protocol, researchers have synthesized Au(I)6 nanoclusters. These clusters exhibit intriguing optoelectrical properties, including efficient third harmonic generation (THG), strong photoluminescence, and electron-accepting capabilities. [9] These findings highlight its potential in developing advanced optical and electronic materials.
Q6: Is there evidence suggesting this compound has corrosion inhibition properties?
A6: Yes, research has investigated its corrosion inhibition effects, particularly on aluminum alloy in acidic environments. Studies using this compound and a closely related derivative, 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium, demonstrated their ability to inhibit aluminum alloy corrosion in a 1 M HCl solution. The inhibition efficiency was found to be dependent on concentration and temperature. [3]
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